![molecular formula C20H20FN3O2 B4118681 N-acetyl-N-(2-fluorobenzyl)tryptophanamide](/img/structure/B4118681.png)
N-acetyl-N-(2-fluorobenzyl)tryptophanamide
Overview
Description
N-acetyl-N-(2-fluorobenzyl)tryptophanamide, also known as ABP-700, is a novel, selective, and reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease.
Mechanism of Action
N-acetyl-N-(2-fluorobenzyl)tryptophanamide selectively binds to the active site of AChE and inhibits its activity. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-acetyl-N-(2-fluorobenzyl)tryptophanamide is reversible, which means that its effects are temporary and can be reversed by the body's natural mechanisms.
Biochemical and Physiological Effects:
N-acetyl-N-(2-fluorobenzyl)tryptophanamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-acetyl-N-(2-fluorobenzyl)tryptophanamide is its selectivity for AChE, which reduces the risk of unwanted side effects. However, its reversible nature can also be a limitation, as it may require frequent dosing to maintain its effects.
Future Directions
There are several future directions for the research of N-acetyl-N-(2-fluorobenzyl)tryptophanamide. One direction is to investigate its potential use in the treatment of other cognitive disorders, such as Parkinson's disease and schizophrenia. Another direction is to optimize its pharmacokinetic profile to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-acetyl-N-(2-fluorobenzyl)tryptophanamide has been extensively studied for its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. It has been shown to selectively inhibit AChE, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, N-acetyl-N-(2-fluorobenzyl)tryptophanamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
2-acetamido-N-[(2-fluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13(25)24-19(10-15-12-22-18-9-5-3-7-16(15)18)20(26)23-11-14-6-2-4-8-17(14)21/h2-9,12,19,22H,10-11H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTVGFCOABXLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-acetyl-N-(2-fluorobenzyl)tryptophanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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